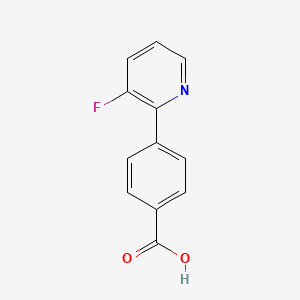

4-(3-Fluoropyridin-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Fluoropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of benzoic acid where the benzene ring is substituted with a fluoropyridine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine, which can then be coupled with benzoic acid .

Industrial Production Methods

Industrial production of 4-(3-Fluoropyridin-2-yl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The coupling reactions are typically carried out in solvent systems that allow for efficient mixing and heat transfer .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The benzoic acid moiety can be activated for coupling with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Fluorination: AlF3, CuF2, Bu4N+F− in DMF.

Coupling: Palladium catalysts, bases like K2CO3, and solvents such as DMF or THF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

Aplicaciones Científicas De Investigación

4-(3-Fluoropyridin-2-yl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of herbicides and insecticides.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Fluoropyridin-2-yl)benzoic acid: C12H8FNO2

3-(4-Fluorophenyl)pyridine: C11H8FN

2-Fluoro-3-bromopyridine: C5H3BrFN

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other fluorinated pyridines .

Actividad Biológica

4-(3-Fluoropyridin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with cytochrome P450 enzymes, synthesis methods, and its role as a precursor for biologically active molecules.

Chemical Structure and Properties

This compound has the molecular formula C12H8FNO2 and a molecular weight of approximately 217.20 g/mol. Its structure consists of a benzoic acid moiety linked to a pyridine ring with a fluorine atom at the 3-position. This specific arrangement influences its chemical behavior and biological interactions significantly.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound acts as a ligand for cytochrome P450 enzymes, which are critical for drug metabolism. Studies utilizing ultraviolet-visible (UV-Vis) spectroscopy have demonstrated that this compound can induce spectral changes in these enzymes, suggesting it may influence their catalytic activity. The binding affinity and selectivity towards specific P450 isoforms can potentially affect drug metabolism and efficacy, making it an important compound for further pharmacological studies.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active derivatives. Notably, it has been involved in reactions leading to heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, and carboxyindoles, which have shown inhibitory effects on HCV NS5B polymerase. These derivatives highlight the compound's utility in drug discovery and development.

Binding Studies

A study focused on the binding properties of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity through competitive inhibition. The interaction was characterized by kinetic assays that suggested a noncompetitive inhibition mechanism .

Structure-Activity Relationship (SAR)

In structure-activity relationship studies, variations in the fluorine substitution position on the pyridine ring were shown to significantly alter biological activity. For example, compounds with different fluorine positions exhibited varying degrees of potency against specific biological targets, underscoring the importance of molecular structure in determining biological outcomes .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Structural Features |

|---|---|

| 4-(5-Fluoropyridin-2-yl)benzoic acid | Similar benzoic acid structure with different fluorine position |

| 4-(pyridin-2-yl)benzoic acid | Lacks fluorine substitution but retains pyridine functionality |

| 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | Contains multiple fluorine substituents influencing reactivity |

The unique positional isomerism of this compound leads to distinct reactivity patterns compared to its analogs, highlighting its potential utility in targeted drug design.

Propiedades

IUPAC Name |

4-(3-fluoropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFLAVUDJSGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737962 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260650-69-8 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.